molecular formula C18H24N4OS B6117415 N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide

N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide

Cat. No. B6117415
M. Wt: 344.5 g/mol
InChI Key: SCVVEJJMPOTAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide, also known as TAK-659, is a novel small molecule inhibitor that selectively targets the protein tyrosine kinase (PTK) known as Itk. Itk is a key regulator of T-cell activation and is involved in various signaling pathways that control immune responses. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various autoimmune diseases and cancer.

Mechanism of Action

Itk is a non-receptor tyrosine kinase that is predominantly expressed in T-cells and is involved in the regulation of T-cell activation and differentiation. Itk is activated by the T-cell receptor (TCR) and various co-stimulatory molecules, leading to the activation of downstream signaling pathways that control T-cell activation and cytokine production. N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide selectively binds to the ATP-binding site of Itk and inhibits its activity, leading to the suppression of T-cell activation and cytokine production.
Biochemical and Physiological Effects:
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide has been shown to have potent inhibitory activity against Itk in vitro, with an IC50 value of 1.1 nM. In vivo studies have demonstrated that N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide effectively suppresses T-cell activation and cytokine production in various animal models of autoimmune diseases and cancer. N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide has also been shown to have good pharmacokinetic properties and oral bioavailability in preclinical studies.

Advantages and Limitations for Lab Experiments

The selective inhibition of Itk by N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide makes it a valuable tool for studying the role of Itk in T-cell activation and immune responses. N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide can be used to investigate the effects of Itk inhibition on various signaling pathways and cytokine production in vitro and in vivo. However, the lack of selectivity for other kinases may limit its use in certain experimental settings.

Future Directions

N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various autoimmune diseases and cancer. Further studies are needed to evaluate its safety and efficacy in clinical trials. In addition, the development of more selective Itk inhibitors may provide valuable tools for studying the role of Itk in immune responses and for the treatment of immune-related diseases. Furthermore, the combination of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide with other therapeutic agents may enhance its antitumor activity and improve treatment outcomes for cancer patients.

Synthesis Methods

The synthesis of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide involves several steps, including the preparation of key intermediates and the coupling of the pyridine and thienyl moieties. The process has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Scientific Research Applications

N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide has been extensively studied in preclinical models of autoimmune diseases and cancer. In vitro and in vivo experiments have shown that N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide selectively inhibits Itk activity and suppresses T-cell activation, resulting in reduced inflammation and immune responses. N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide has also been shown to have antitumor activity in various cancer cell lines and xenograft models.

properties

IUPAC Name

N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-3-thiophen-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-21-8-10-22(11-9-21)18-16(3-2-7-19-18)13-20-17(23)5-4-15-6-12-24-14-15/h2-3,6-7,12,14H,4-5,8-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVVEJJMPOTAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.